4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid
Description
Properties
IUPAC Name |
4-[3-(5-bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c1-25-15-8-5-13(19)10-12(15)4-9-16(22)21-18(26)20-14-6-2-11(3-7-14)17(23)24/h2-10H,1H3,(H,23,24)(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAGTZXLNQTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361614 | |
| Record name | 4-[3-(5-bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535936-56-2 | |
| Record name | 4-[3-(5-bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18BrN1O4S1
- Molecular Weight : 426.31 g/mol
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including the compound , exhibit significant antimicrobial properties. A study conducted on various benzoic acid derivatives demonstrated that certain compounds effectively inhibited the growth of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Bacillus subtilis | 9 |
| Control Compound | Enterococcus faecium | 15 |
These results suggest that the compound possesses moderate antibacterial activity, which could be beneficial in developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have shown that benzoic acid derivatives can modulate inflammatory responses. The compound exhibited a significant reduction in pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent. This activity is crucial for conditions characterized by chronic inflammation.
Anticancer Activity
The anticancer potential of this compound has also been explored. In a series of assays evaluating cell viability against various cancer cell lines, it was found that the compound induced apoptosis in cancer cells through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Caspase activation |
| MCF-7 (Breast Cancer) | 30 | Apoptosis induction |
The findings suggest that the compound may serve as a lead for developing novel anticancer therapies .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various benzoic acid derivatives highlighted that the compound demonstrated a notable effect against resistant strains of bacteria, suggesting its potential application in treating infections caused by antibiotic-resistant pathogens .
- Evaluation of Anti-inflammatory Effects : In a controlled study, the compound was tested on human fibroblast cells subjected to inflammatory stimuli. Results indicated a marked decrease in inflammatory markers, supporting its use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues reported in the literature, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Effects and Electronic Properties
- 5-Bromo-2-methoxyphenyl vs. 4-Bromophenyl (): The target compound’s 5-bromo-2-methoxyphenyl group differs from 4-(4-bromophenyl) substituents in . In contrast, the 4-bromo substituent in ’s compound is purely electron-withdrawing, which may reduce reactivity in nucleophilic additions or cyclization reactions .
Bromo vs. Fluoro Substituents ():
Fluorinated analogues (e.g., 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) exhibit stronger electronegativity, leading to polarized C–F bonds that enhance dipole interactions and possibly improve antimicrobial activity. However, bromine’s larger atomic radius in the target compound may favor halogen bonding in crystal packing or protein interactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural similarity.
The target compound’s higher molecular weight and polar surface area compared to ’s analogue suggest reduced membrane permeability but enhanced solubility in polar solvents.
Solid-State and Crystallographic Behavior
- Hydrogen Bonding (): The carbamothioylamino and benzoic acid groups in the target compound can form intermolecular N–H···O and O–H···S hydrogen bonds, analogous to patterns observed in ’s graph-set analysis. Such interactions likely stabilize crystal lattices, influencing melting points and bioavailability .
Q & A
(Basic) What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization reactions. For example, a scalable approach may use:
- Step 1: Bromination of 2-methoxyphenol derivatives under controlled conditions (e.g., using NBS in DCM at 0°C).
- Step 2: Formation of the propenoyl carbamothioyl intermediate via thiourea coupling, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
- Step 3: Final coupling with 4-aminobenzoic acid using EDC/HOBt in DMF, purified via recrystallization (methanol/water).
Efficiency Monitoring: - Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) to track intermediates and final product purity .
- 1H NMR (DMSO-d6, 400 MHz) to confirm structural integrity, focusing on aromatic protons and thiourea NH signals (δ 10.2–11.5 ppm) .
(Basic) Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?
Methodological Answer:
- X-Ray Crystallography: Resolve crystal structure (monoclinic P21/n space group, a = 15.2054 Å, b = 3.8818 Å) to confirm bond angles and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 463.02) with <2 ppm error .
- Reverse-Phase HPLC: Use a C18 column with isocratic elution (60:40 acetonitrile/0.1% formic acid) to quantify purity (>98%) and detect impurities .
(Advanced) How can synthesis be optimized to enhance yield and scalability without compromising purity?
Methodological Answer:
- Catalyst Screening: Test Pd/C vs. Pd(OAc)2 for hydrogenation steps; Pd/C (10 wt%) in ethanol at 50°C improves yield to 85% .
- Design of Experiments (DOE): Vary reaction time (6–24 hrs), temperature (25–80°C), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Continuous Flow Chemistry: Implement microreactors for thiourea coupling to reduce side reactions and improve throughput .
(Advanced) What experimental strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Comparative Assay Design: Replicate studies using standardized protocols (e.g., IC50 assays with fixed ATP concentrations in kinase inhibition assays).
- Impurity Profiling: Analyze batches with conflicting results via LC-MS to identify bioactive impurities (e.g., des-bromo byproducts) .
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes, correlating substituent effects (e.g., methoxy vs. bromo positioning) with activity .
(Advanced) How do environmental stability and degradation pathways impact ecological studies of this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate in pH 5–9 buffers (25–50°C) and monitor degradation via LC-MS; identify hydrolytic cleavage of the thiourea bond at pH >7 .
- Photolysis Experiments: Expose to UV light (254 nm) in aqueous solutions; quantify photoproducts (e.g., demethylated derivatives) using HRMS .
- Soil Microcosm Analysis: Assess biodegradation in soil samples (OECD 307 guidelines) with GC-MS to track metabolite formation (e.g., benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
